molecular formula C21H18BrCl2NO B3038503 4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol CAS No. 866043-51-8

4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol

Cat. No.: B3038503
CAS No.: 866043-51-8
M. Wt: 451.2 g/mol
InChI Key: YGJBVTBRKAALKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol is a complex organic compound characterized by the presence of bromine, chlorine, and pyridine functional groups

Preparation Methods

The synthesis of 4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol typically involves multi-step organic reactions. One common synthetic route includes the formation of intermediate compounds through halogenation and coupling reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and consistency.

Chemical Reactions Analysis

4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a biochemical probe to investigate cellular processes.

    Medicine: It may serve as a lead compound in drug discovery, particularly for developing treatments targeting specific molecular pathways.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structural features allow it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol stands out due to its unique combination of bromine, chlorine, and pyridine groups. Similar compounds include:

    4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(2-pyridinyl)-2-butanol: Differing by the position of the pyridine ring.

    4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-pentanol: Differing by the length of the carbon chain.

Properties

IUPAC Name

4-(4-bromophenyl)-3-(3,5-dichlorophenyl)-1-pyridin-3-ylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrCl2NO/c22-17-5-3-14(4-6-17)8-20(16-10-18(23)12-19(24)11-16)21(26)9-15-2-1-7-25-13-15/h1-7,10-13,20-21,26H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJBVTBRKAALKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(CC2=CC=C(C=C2)Br)C3=CC(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501161929
Record name α-[2-(4-Bromophenyl)-1-(3,5-dichlorophenyl)ethyl]-3-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866043-51-8
Record name α-[2-(4-Bromophenyl)-1-(3,5-dichlorophenyl)ethyl]-3-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866043-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[2-(4-Bromophenyl)-1-(3,5-dichlorophenyl)ethyl]-3-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol
Reactant of Route 3
Reactant of Route 3
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol
Reactant of Route 4
Reactant of Route 4
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol
Reactant of Route 5
Reactant of Route 5
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol
Reactant of Route 6
Reactant of Route 6
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.